Cas no 1804412-98-3 (Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate)

Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate
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- インチ: 1S/C11H8F3NO2S/c1-6-3-7(5-15)9(18-11(12,13)14)8(4-6)10(16)17-2/h3-4H,1-2H3
- InChIKey: VFALQAKQBIIJNL-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1C(C#N)=CC(C)=CC=1C(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 363
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 75.4
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015012978-1g |
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate |
1804412-98-3 | 97% | 1g |
1,579.40 USD | 2021-06-21 | |
Alichem | A015012978-250mg |
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate |
1804412-98-3 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
Alichem | A015012978-500mg |
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate |
1804412-98-3 | 97% | 500mg |
839.45 USD | 2021-06-21 |
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoateに関する追加情報
Research Brief on Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate (CAS: 1804412-98-3) in Chemical Biology and Pharmaceutical Applications
Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate (CAS: 1804412-98-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the importance of trifluoromethylthio (-SCF3) groups in medicinal chemistry, as they can enhance the metabolic stability and lipophilicity of drug candidates. The presence of this functional group in Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate makes it a promising scaffold for the development of novel bioactive molecules. Researchers have explored its utility as an intermediate in the synthesis of more complex compounds targeting various diseases, including cancer, infectious diseases, and neurological disorders.
One of the key advancements in the study of this compound is its role in the development of kinase inhibitors. Kinases are critical targets in oncology, and the structural features of Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate allow for the design of potent and selective inhibitors. Recent publications have demonstrated its efficacy in modulating specific kinase pathways, offering new avenues for cancer therapy. Additionally, its cyano and ester functionalities provide sites for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.
In terms of synthetic methodologies, recent work has focused on optimizing the production of Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate to improve yield and purity. Advances in catalytic systems and reaction conditions have been reported, which are crucial for scaling up production for preclinical and clinical studies. Furthermore, computational studies have been employed to predict the compound's pharmacokinetic properties, aiding in the rational design of derivatives with improved drug-like characteristics.
The compound's potential extends beyond kinase inhibition. Preliminary studies have indicated its utility in antimicrobial applications, particularly against drug-resistant bacterial strains. The trifluoromethylthio group's electron-withdrawing properties may contribute to disrupting bacterial cell membranes or interfering with essential enzymatic processes. These findings underscore the versatility of Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate as a multifunctional building block in drug discovery.
In conclusion, Methyl 3-cyano-5-methyl-2-(trifluoromethylthio)benzoate (CAS: 1804412-98-3) represents a valuable chemical entity with broad applicability in pharmaceutical research. Its unique structural attributes and demonstrated biological activities make it a compelling candidate for further investigation. Future research should focus on expanding its therapeutic potential through targeted derivatization and in-depth mechanistic studies to fully exploit its capabilities in addressing unmet medical needs.
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